1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid and potassium cyanide.
Wallach synthesis: This involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form benzimidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald synthesis: This involves the reaction of o-phenylenediamine with carboxylic acids.
Amino nitrile synthesis: This involves the reaction of o-phenylenediamine with nitriles.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acids, bases, solvents like methanol and ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication, leading to its antimicrobial and antiviral properties .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid: This compound has a butanoic acid group, which affects its reactivity and biological activity.
5-Methoxy-1H-benzimidazol-2-thiol: This compound has a thiol group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
923014-40-8 |
---|---|
Molekularformel |
C9H7N3O |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13) |
InChI-Schlüssel |
VNOFRQZGPOCNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC(=C2NC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.